Methyl 2-amino-2-(2,5-difluorophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(2,5-difluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBIYYWIUHYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate typically involves the esterification of 2-amino-2-(2,5-difluorophenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-amino-2-(2,5-difluorophenyl)acetic acid+methanolH2SO4Methyl 2-amino-2-(2,5-difluorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,5-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of 251.66 g/mol. It is characterized by a difluorophenyl group, a methylamino group, and an acetate moiety.
Applications
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride has potential applications in pharmaceutical development and other fields.
Pharmaceutical Development
- It may serve as a lead compound for developing new therapeutic agents.
- Interaction studies are crucial for understanding how methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride engages with biological systems.
- Preliminary investigations could focus on: Receptor binding assays, enzyme inhibition assays, cell-based assays to assess its impact on cellular function, and pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
- Such studies are essential for determining its viability as a therapeutic agent.
Properties
This compound is recognized for its unique structural attributes, which include two fluorine atoms on the phenyl ring that may influence its electronic properties and interactions in biological systems. The methylamino group can participate in nucleophilic substitutions, while the acetate moiety may undergo hydrolysis under acidic or basic conditions. The presence of fluorine atoms enhances the compound's electrophilic character, making it susceptible to reactions with nucleophiles.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,5-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Table 1: Substituent Variations in Phenylacetate Derivatives
| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Methyl 2-amino-2-(2,5-difluorophenyl)acetate | 218449-31-1* | C₁₀H₁₀F₂NO₂ | 2,5-difluoro | Amino, methyl ester | 229.19 |
| Methyl 2-amino-2-(3,4-difluorophenyl)acetate | 218449-31-1 | C₁₀H₁₀F₂NO₂ | 3,4-difluoro | Amino, methyl ester | 229.19 |
| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | 1215206-21-5 | C₁₀H₈Cl₂F₂O₂ | 2,5-dichloro, 2,2-difluoro | Ethyl ester | 269.07 |
| Methyl 2-(4-amino-2-fluorophenyl)acetate | 53951105 | C₉H₁₀FNO₂ | 4-amino, 2-fluoro | Amino, methyl ester | 183.18 |
| Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate | 1692105-41-1 | C₉H₁₀FNO₃ | 5-fluoro, 2-hydroxy | Amino, hydroxyl, methyl ester | 213.18 |
Notes:
- Substituent position significantly impacts electronic properties. For example, 2,5-difluoro substitution (target compound) induces moderate electron withdrawal, while 3,4-difluoro substitution increases steric hindrance near the amino group .
- Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate () replaces the amino group with chlorine and additional fluorine atoms, increasing hydrophobicity (XLogP3 = 4.1) but reducing hydrogen-bonding capacity compared to the target compound .
Stereochemical Variations
The (R)- and (S)-enantiomers of this compound exhibit distinct pharmacological profiles. For instance:
- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1958125-88-6) shows higher binding affinity to certain receptors due to spatial compatibility .
- Methyl (S)-2-amino-2-(3,4-difluorophenyl)acetate (CAS 1704003-19-9) demonstrates improved solubility in polar solvents compared to its (R)-counterpart, attributed to crystal packing differences .
Functional Group Modifications
Table 2: Functional Group Impact on Properties
| Compound Name | Key Functional Groups | Calculated logP (XLogP3) | Hydrogen Bond Acceptors | Applications |
|---|---|---|---|---|
| This compound | Amino, methyl ester | ~1.5 (estimated) | 4 | Drug intermediates |
| Ethyl 2-(2,6-difluorophenyl)acetate | Ethyl ester | 3.2 | 3 | Agrochemicals |
| Methyl 2-(4-fluoro-3-nitrophenyl)acetate | Nitro, methyl ester | 2.8 | 5 | Explosives precursors |
Notes:
- The amino group in the target compound enhances water solubility (via protonation at physiological pH) compared to nitro or chloro derivatives .
- Nitro-containing analogs (e.g., Methyl 2-Fluoro-4-nitrophenylacetate, CAS 337529-74-5) exhibit higher reactivity in electrophilic substitutions but lower metabolic stability .
Biological Activity
Methyl 2-amino-2-(2,5-difluorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Formula : C10H12F2N O2
- Molecular Weight : 221.21 g/mol
- Functional Groups :
- Amino group (-NH2)
- Acetate group (-COOCH3)
- Difluorophenyl moiety
The presence of the difluorophenyl group is significant as it may influence the compound's electronic properties and interactions within biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
- Receptor Binding : It may interact with different receptors, influencing cellular signaling pathways crucial for various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest the compound may reduce the expression of inflammatory markers such as iNOS and COX-2, indicating potential use in treating inflammatory conditions .
- Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise, positioning it as a candidate for further development in combating bacterial infections.
- Neuroactive Potential : Given its structural similarities to other neuroactive compounds, there is interest in exploring its effects on neurological pathways.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of this compound. The results indicated a significant reduction in the levels of inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the difluorophenyl group could enhance its biological activity. For instance, compounds with additional electron-donating groups have shown improved efficacy in enzyme inhibition assays .
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-2-(4-fluorophenyl)acetate | C9H10FNO2 | Contains a fluorinated phenyl group; potential neuroactive properties |
| Methyl 3-(4-fluorophenyl)-3-methylaminobutanoate | C12H14FNO2 | Longer carbon chain; potentially different pharmacokinetics |
| Methyl 2-amino-2-(3-fluorophenyl)acetate | C9H10FNO2 | Similar structure but with different fluorination; may exhibit varied activity |
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-amino-2-(2,5-difluorophenyl)acetate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via a two-step process:
Coupling Reactions : Reacting 2,5-difluorophenylacetic acid derivatives with methyl glycinate under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the α-amino ester backbone.
Esterification : Using methanol in the presence of acid catalysts (e.g., H₂SO₄) to protect the carboxylic acid group.
Optimization strategies include:
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (e.g., observed [M+H]⁺ ion at m/z 214.05) and assess purity .
- HPLC (High-Performance Liquid Chromatography) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) and resolve stereoisomers .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for difluorophenyl; methyl ester at δ 3.7 ppm) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How does the electronic influence of the 2,5-difluorophenyl substituent affect the reactivity of the α-amino ester group in nucleophilic reactions?
Methodological Answer: The electron-withdrawing fluorine atoms decrease electron density on the phenyl ring, enhancing the electrophilicity of the α-carbon. This accelerates nucleophilic attacks (e.g., in peptide couplings or Michael additions). Computational studies (DFT calculations) can quantify charge distribution, while comparative kinetic experiments with non-fluorinated analogs validate reactivity trends .
Q. What strategies can be employed to resolve discrepancies in reported reaction outcomes when using this compound as a precursor in heterocyclic synthesis?
Methodological Answer:
- Controlled Reactivity Screening : Systematically vary solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and temperatures to identify optimal conditions.
- Byproduct Analysis : Use LCMS to detect intermediates (e.g., lactams vs. diketopiperazines) and adjust stoichiometry to favor desired pathways .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 2,3-difluorophenyl analogs) to isolate substituent-specific effects .
Q. How does the stereochemical configuration at the α-carbon influence the biological activity of derivatives synthesized from this compound?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution .
- Biological Assays : Test enantiomers in receptor-binding assays (e.g., GPCRs) to correlate stereochemistry with activity. For example, (R)-enantiomers may show higher affinity due to spatial compatibility with hydrophobic binding pockets .
Q. What advanced chromatographic methods are suitable for separating diastereomers formed during derivatization of this compound?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases.
- Supercritical Fluid Chromatography (SFC) : Achieve faster separations with CO₂/co-solvent systems (e.g., methanol + 0.1% TFA) .
- 2D-LC : Couple achiral and chiral columns for complex mixtures .
Q. How can computational chemistry tools predict the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., ester hydrolysis) at different pH levels (1–14) and temperatures (25–100°C).
- pKa Prediction : Software like ACD/Labs Percepta estimates protonation states to identify labile sites (e.g., α-amino group, pKa ~8.5) .
- Accelerated Stability Testing : Validate predictions by incubating samples at 40°C/75% RH and monitoring degradation via HPLC .
Q. What role does the 2,5-difluorophenyl moiety play in enhancing the pharmacokinetic properties of drug candidates derived from this compound?
Methodological Answer:
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
- Lipophilicity : LogP calculations (e.g., ClogP = 2.1) indicate improved membrane permeability.
- In Vivo Studies : Compare bioavailability of difluorophenyl vs. non-fluorinated analogs in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
